Phenylethyl 3-methylcaffeate
Overview
Description
Synthesis Analysis
The synthesis of phenylethyl 3-methylcaffeate and related compounds often involves complex organic reactions, including esterification, alkylation, and coupling reactions. For instance, the synthesis of related phenylene-containing oligoacenes using 3,4-bis(methylene)cyclobutene as a building block for sequential Diels-Alder reactions has been described, demonstrating the intricate steps involved in synthesizing complex organic molecules with phenyl groups (Parkhurst & Swager, 2012).
Molecular Structure Analysis
The molecular structure of phenylethyl 3-methylcaffeate is characterized by a phenylethyl group linked to a methylcaffeate structure. The arrangement of these groups and their electronic interactions can significantly impact the compound's reactivity and properties. Studies on similar compounds, like the synthesis and optical properties of phenylene-containing oligoacenes, provide insights into how phenyl groups and their arrangements can influence a molecule's optical and electrochemical properties (Parkhurst & Swager, 2012).
Chemical Reactions and Properties
Phenylethyl 3-methylcaffeate may undergo various chemical reactions, including esterification, oxidation, and coupling reactions. The presence of the ester group in 3-methylcaffeate provides reactive sites for chemical modifications. For example, the methoxycarbonylation of phenylethyne catalyzed by palladium complexes highlights the reactivity of phenyl groups in ester formation and cascade reactions (Núñez Magro et al., 2010).
Physical Properties Analysis
The physical properties of phenylethyl 3-methylcaffeate, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. The interaction between the phenylethyl group and the methylcaffeate moiety can affect the compound's physical state and behavior in different solvents. Research on similar compounds, such as the hydrothermal synthesis and properties of new multicarboxylate ligands-based compounds, can provide insights into how molecular structures impact physical properties (Pan et al., 2008).
Chemical Properties Analysis
The chemical properties of phenylethyl 3-methylcaffeate, including reactivity, stability, and functional group behavior, are central to its potential applications. The compound's ester group and phenylethyl moiety contribute to its chemical behavior in various reactions and interactions with other molecules. For example, the synthesis of esters of acetyloxycaffeic acids and their occurrence in poplar bud exudates highlight the chemical versatility of caffeate esters and their potential for forming diverse ester derivatives (Greenaway & Whatley, 1991).
Scientific Research Applications
Antitumor Activity : PEC significantly inhibits azoxymethane-induced ornithine decarboxylase (ODC) and tyrosine protein kinase (TPK) activities in liver and colon. This suggests potential antitumor activity against colon cancer (Rao, Desai, Simi, Kulkarni, Amin, & Reddy, 1993).
Fatty Acid Analysis : Phenylethyl esters improve the resolution of oleate and petroselinate in fatty acid analysis, allowing for more accurate fatty acid compositions in corn and soybean oil (Liu & Hammond, 1995).
Neuroprotective and Anti-inflammatory Properties : Phenylethanoid glycosides (PhGs), which include PEC, show promising neuroprotective, anti-inflammatory, antioxidant, and antibacterial properties. These could be beneficial in various diseases (Xue & Yang, 2016).
Cancer Chemoprevention : Dietary PEC significantly inhibits colon carcinogenesis and suppresses tumor volume in male F344 rats, showing potential as a chemopreventive agent (Rao, Desai, Rivenson, Simi, Amin, & Reddy, 1995).
Safety And Hazards
Phenylethyl 3-methylcaffeate should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided89.
Future Directions
The potential of Phenylethyl 3-methylcaffeate in cancer chemoprevention is promising, particularly in colorectal cancer. However, more research is needed to fully understand its mechanism of action and to validate its efficacy in clinical trials1011.
properties
IUPAC Name |
2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQNYPBIOHVQQN-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021143 | |
Record name | Phenylethyl-3-methylcaffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethyl 3-methylcaffeate | |
CAS RN |
71835-85-3, 132335-98-9 | |
Record name | Phenylethyl 3-methylcaffeate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylethyl-3-methylcaffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl ferulate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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